molecular formula C17H17Cl2FN2 B5651817 1-[(2-Chloro-6-fluorophenyl)methyl]-4-(3-chlorophenyl)piperazine

1-[(2-Chloro-6-fluorophenyl)methyl]-4-(3-chlorophenyl)piperazine

Cat. No.: B5651817
M. Wt: 339.2 g/mol
InChI Key: BCGMYFGKXUAADH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2-Chloro-6-fluorophenyl)methyl]-4-(3-chlorophenyl)piperazine is a synthetic organic compound belonging to the piperazine class Piperazines are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-Chloro-6-fluorophenyl)methyl]-4-(3-chlorophenyl)piperazine typically involves the reaction of 1-(2-chloro-6-fluorobenzyl)piperazine with 3-chlorobenzyl chloride under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

1-[(2-Chloro-6-fluorophenyl)methyl]-4-(3-chlorophenyl)piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like DMF or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted piperazine derivatives, while oxidation and reduction can lead to different functionalized compounds.

Scientific Research Applications

1-[(2-Chloro-6-fluorophenyl)methyl]-4-(3-chlorophenyl)piperazine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[(2-Chloro-6-fluorophenyl)methyl]-4-(3-chlorophenyl)piperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Chloro-6-fluorobenzyl)piperazine
  • 4-(3-Chlorophenyl)piperazine
  • 1-(4-Chlorophenyl)piperazine

Uniqueness

1-[(2-Chloro-6-fluorophenyl)methyl]-4-(3-chlorophenyl)piperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biological targets, making it valuable for specific research and industrial applications .

Properties

IUPAC Name

1-[(2-chloro-6-fluorophenyl)methyl]-4-(3-chlorophenyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Cl2FN2/c18-13-3-1-4-14(11-13)22-9-7-21(8-10-22)12-15-16(19)5-2-6-17(15)20/h1-6,11H,7-10,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCGMYFGKXUAADH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=C(C=CC=C2Cl)F)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Cl2FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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